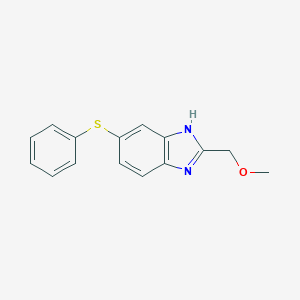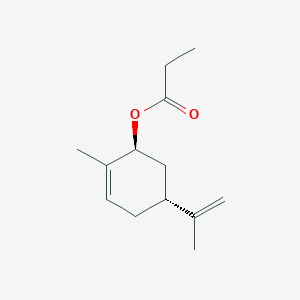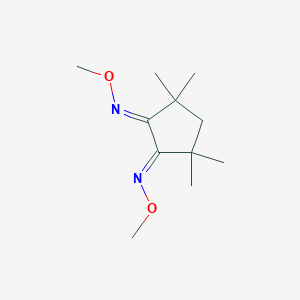
Cyclopentane-1,2-dione, 3,3,5,5-tetramethyl-, bis(o-methyloxime)-, (E, E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentane-1,2-dione, 3,3,5,5-tetramethyl-, bis(o-methyloxime)-, (E, E)-, commonly known as CDTM, is a versatile organic compound that has been widely used in scientific research applications. CDTM is a bis(o-methyloxime) derivative of cyclopentane-1,2-dione, which is a cyclic diketone. The compound has a molecular formula of C14H28N2O4 and a molecular weight of 288.39 g/mol.
Mechanism Of Action
The mechanism of action of CDTM is based on its ability to form stable complexes with metal ions. The compound has a bidentate ligand that can coordinate with metal ions through its two oxygen atoms. The metal complexes formed by CDTM can exhibit various biological activities depending on the nature of the metal ion and the ligand environment.
Biochemical And Physiological Effects
CDTM has been reported to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. CDTM has also been reported to exhibit anticancer activity by inducing apoptosis in cancer cells. The compound has been shown to inhibit the activity of enzymes involved in the biosynthesis of DNA and RNA.
Advantages And Limitations For Lab Experiments
CDTM has several advantages for lab experiments. The compound is stable and easy to handle, and it can form stable complexes with metal ions. CDTM can be used for the determination of metal ions in various samples, and it can also be used in the synthesis of metal complexes for catalytic and biological applications. However, CDTM has some limitations for lab experiments. The compound is relatively expensive, and its synthesis requires specialized knowledge and equipment.
Future Directions
CDTM has several potential future directions for scientific research. The compound can be used in the synthesis of metal complexes for various applications, including catalysis, drug delivery, and imaging. CDTM can also be used in the development of new antimicrobial and anticancer agents. The compound can be modified to improve its properties, such as its stability, selectivity, and toxicity. Further research is needed to explore the full potential of CDTM in various scientific fields.
Conclusion:
CDTM is a versatile organic compound that has been widely used in scientific research applications. The compound can form stable complexes with metal ions and has been used as a chelating agent for the determination of metal ions in various samples. CDTM has also been used in the synthesis of metal complexes for catalytic and biological applications. The compound has been reported to exhibit antimicrobial and anticancer activities. CDTM has several potential future directions for scientific research, including the development of new antimicrobial and anticancer agents and the synthesis of metal complexes for various applications.
Synthesis Methods
CDTM can be synthesized by reacting cyclopentane-1,2-dione with hydroxylamine-O-sulfonic acid and sodium acetate in the presence of acetic acid. The reaction mixture is then treated with methyl hydroxylamine hydrochloride to yield the bis(o-methyloxime) derivative of cyclopentane-1,2-dione. The reaction mechanism involves the formation of a cyclic intermediate followed by the addition of the hydroxylamine-O-sulfonic acid to the diketone.
Scientific Research Applications
CDTM has been widely used in scientific research applications due to its ability to form stable complexes with metal ions. The compound has been used as a chelating agent for the determination of metal ions in various samples. CDTM has also been used in the synthesis of metal complexes for catalytic and biological applications. The compound has been reported to exhibit antimicrobial and anticancer activities.
properties
CAS RN |
140210-44-2 |
|---|---|
Product Name |
Cyclopentane-1,2-dione, 3,3,5,5-tetramethyl-, bis(o-methyloxime)-, (E, E)- |
Molecular Formula |
C11H20N2O2 |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
1-N,2-N-dimethoxy-3,3,5,5-tetramethylcyclopentane-1,2-diimine |
InChI |
InChI=1S/C11H20N2O2/c1-10(2)7-11(3,4)9(13-15-6)8(10)12-14-5/h7H2,1-6H3/b12-8-,13-9- |
InChI Key |
RECQGPOZJVAMAO-JMVBYTIWSA-N |
Isomeric SMILES |
CC1(/C(=N\OC)/C(=N/OC)/C(C1)(C)C)C |
SMILES |
CC1(CC(C(=NOC)C1=NOC)(C)C)C |
Canonical SMILES |
CC1(CC(C(=NOC)C1=NOC)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



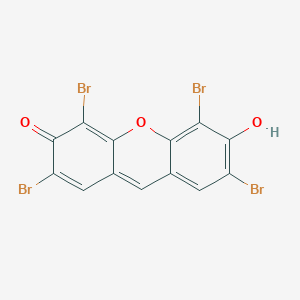
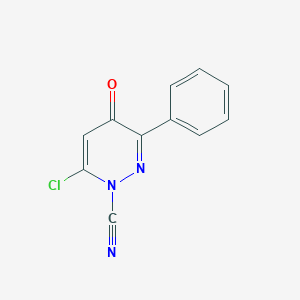
![N-[2-Oxo-2-(1-piperidinyl)ethyl]acetamide](/img/structure/B118328.png)
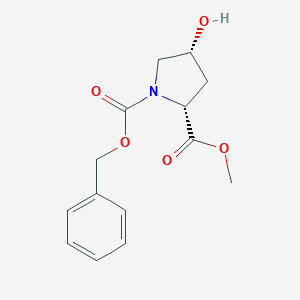
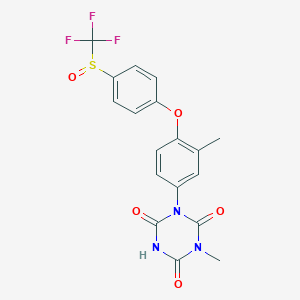
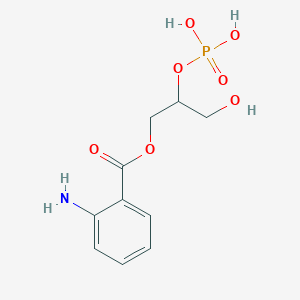
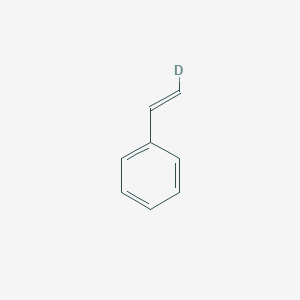
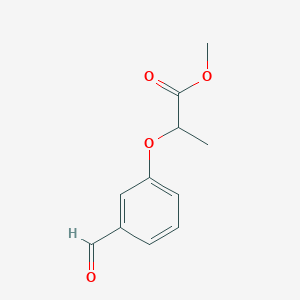
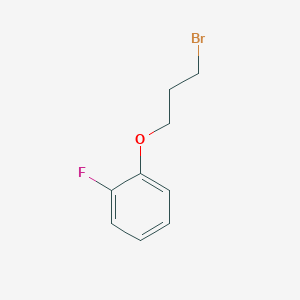
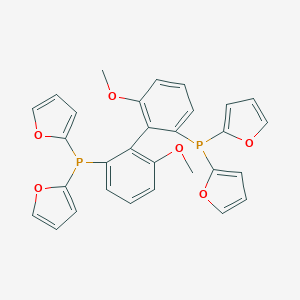
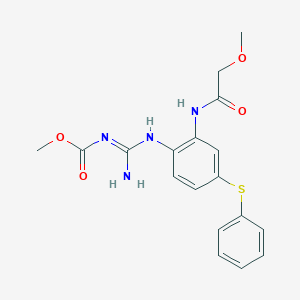
![1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one](/img/structure/B118350.png)
